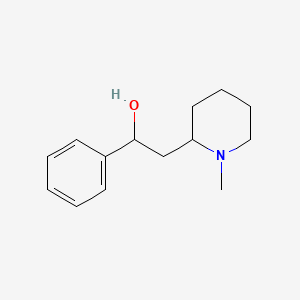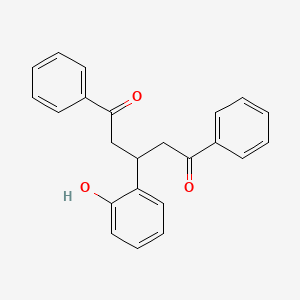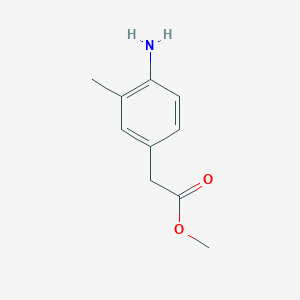
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of two nitro groups and an aniline moiety, which contribute to its unique chemical properties.
準備方法
The synthesis of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
化学反応の分析
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include halogenating agents like chlorine or bromine.
科学的研究の応用
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline involves its interaction with molecular targets such as tubulin proteins. The compound acts as a microtubule inhibitor, disrupting the mitotic process by interfering with spindle microtubules . This leads to the arrest of cell division and can result in cell death. The compound’s effects on microtubules are similar to those of other dinitroaniline herbicides, which are known to inhibit root development in plants .
類似化合物との比較
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be compared with other dinitroaniline compounds such as:
2,4-Dinitrodiphenylamine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Trifluralin: A well-known dinitroaniline herbicide with similar microtubule-inhibiting properties but used primarily in agriculture.
Pendimethalin: Another dinitroaniline herbicide with applications in weed control, sharing similar mechanisms of action.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
特性
分子式 |
C15H14N4O4 |
|---|---|
分子量 |
314.30 g/mol |
IUPAC名 |
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline |
InChI |
InChI=1S/C15H14N4O4/c1-11(9-12-5-3-2-4-6-12)16-17-14-8-7-13(18(20)21)10-15(14)19(22)23/h2-8,10,17H,9H2,1H3 |
InChIキー |
TXNQXQPITAEAQK-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)


![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)



![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
